1-Phenylpyrrolidin-2-imine
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Overview
Description
1-Phenylpyrrolidin-2-imine is a nitrogen-containing heterocyclic compound with the molecular formula C10H12N2 It features a pyrrolidine ring substituted with a phenyl group and an imine functional group
Preparation Methods
The synthesis of 1-Phenylpyrrolidin-2-imine typically involves the reaction of a primary amine with an aldehyde or ketone, followed by the removal of water to form the imine. One common method involves the use of benzaldehyde and pyrrolidine under acidic conditions to facilitate the condensation reaction . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Phenylpyrrolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile under specific conditions.
Reduction: Reduction of the imine group can yield the corresponding amine. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Major products formed from these reactions include oximes, amines, nitriles, and various substituted phenyl derivatives.
Scientific Research Applications
1-Phenylpyrrolidin-2-imine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenylpyrrolidin-2-imine involves its interaction with various molecular targets, including enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction is often exploited in the design of enzyme inhibitors and pharmaceuticals .
Comparison with Similar Compounds
1-Phenylpyrrolidin-2-imine can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound lacks the imine group and has different reactivity and applications.
N-Phenylpyrrolidin-2-one: Similar to this compound but with a carbonyl group instead of an imine, leading to different chemical properties and uses.
Pyrrolidine: The parent compound of this compound, which lacks both the phenyl and imine groups.
Properties
IUPAC Name |
1-phenylpyrrolidin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHFDHBZRECCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539279 |
Source
|
Record name | 1-Phenylpyrrolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7544-81-2 |
Source
|
Record name | 1-Phenylpyrrolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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